molecular formula C9H7BrFIO2 B1381299 2-Bromo-4-fluoro-6-iodobenzyl acetate CAS No. 1936054-58-8

2-Bromo-4-fluoro-6-iodobenzyl acetate

Cat. No.: B1381299
CAS No.: 1936054-58-8
M. Wt: 372.96 g/mol
InChI Key: KXFMEVYIWCXQQL-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-6-iodobenzyl acetate is an organic compound with the molecular formula C9H7BrFIO2 It is a derivative of benzyl acetate, where the benzene ring is substituted with bromine, fluorine, and iodine atoms at the 2, 4, and 6 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-6-iodobenzyl acetate typically involves multi-step organic reactions. One common method includes the halogenation of benzyl acetate derivatives. The process may involve:

    Bromination: Introduction of a bromine atom at the 2-position of the benzene ring using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe).

    Fluorination: Introduction of a fluorine atom at the 4-position using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Iodination: Introduction of an iodine atom at the 6-position using iodine (I2) or an iodine monochloride (ICl) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-6-iodobenzyl acetate can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The benzyl acetate moiety can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to remove halogen atoms or to convert the acetate group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

    Electrophilic Substitution: Sulfuric acid (H2SO4), aluminum chloride (AlCl3)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products Formed

    Substitution: Various substituted benzyl acetates

    Oxidation: Benzyl alcohols, benzaldehydes, benzoic acids

    Reduction: Dehalogenated benzyl acetates, benzyl alcohols

Scientific Research Applications

2-Bromo-4-fluoro-6-iodobenzyl acetate is used in several scientific research applications, including:

    Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of complex pharmaceutical compounds.

    Organic Chemistry Studies: It is used as a model compound to study halogenation and substitution reactions.

    Material Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Research: It is used in the study of enzyme interactions and metabolic pathways involving halogenated organic compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-6-iodobenzyl acetate involves its interaction with various molecular targets, depending on the specific application. In pharmaceutical synthesis, it may act as a precursor that undergoes further chemical transformations to yield active pharmaceutical ingredients. In biological research, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes.

Comparison with Similar Compounds

2-Bromo-4-fluoro-6-iodobenzyl acetate can be compared with other halogenated benzyl acetates, such as:

  • 2-Bromo-4-chloro-6-iodobenzyl acetate
  • 2-Fluoro-4-iodo-6-bromobenzyl acetate
  • 2-Iodo-4-bromo-6-fluorobenzyl acetate

Uniqueness

The unique combination of bromine, fluorine, and iodine atoms in this compound provides distinct reactivity and properties compared to other halogenated benzyl acetates. This makes it particularly valuable in specific synthetic and research applications where such properties are desired.

Properties

IUPAC Name

(2-bromo-4-fluoro-6-iodophenyl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFIO2/c1-5(13)14-4-7-8(10)2-6(11)3-9(7)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFMEVYIWCXQQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(C=C(C=C1I)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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